N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide
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Overview
Description
N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs with various therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine .
Scientific Research Applications
N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide
- N-(2-Hydroxy-4-methylphenyl)benzenesulfonamide
- N-(2-Hydroxy-3,5-dimethylphenyl)benzenesulfonamide
Uniqueness
N-(2-Hydroxy-4,5-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
63301-21-3 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-8-13(14(16)9-11(10)2)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3 |
InChI Key |
CYVIVCHLGMYTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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